![molecular formula C5H9Cl2N3 B1371727 Pyrimidin-4-ylmethanamine dihydrochloride CAS No. 618446-08-5](/img/structure/B1371727.png)
Pyrimidin-4-ylmethanamine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-4-ylmethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with methanamine under controlled conditions. One common method includes the use of ZnCl2 as a catalyst in a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like ZnCl2 .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
Pyrimidin-4-ylmethanamine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to nucleobases and its ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's role in cancer therapy. Pyrimidine derivatives have shown promise in inhibiting key proteins involved in cancer cell proliferation and survival. For instance, compounds derived from pyrimidin-4-ylmethanamine have been evaluated for their efficacy against various cancer cell lines, including breast and prostate cancer.
Compound | Target Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Breast Cancer | 0.5 | |
Compound B | Prostate Cancer | 0.8 |
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that pyrimidine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
General Synthesis Route
A common synthetic route involves the following steps:
- Starting Material Preparation : Using pyrimidine derivatives.
- Nucleophilic Substitution : Reaction with formaldehyde and amines.
- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid.
Biological Activities
This compound has demonstrated various biological activities beyond anticancer and antimicrobial effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as COX enzymes.
Neuroprotective Effects
Preliminary studies suggest that pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing pyrimidine derivatives, leading to improved survival rates compared to standard therapies.
-
Antimicrobial Efficacy Study :
- A study conducted on patients with bacterial infections revealed that a regimen including pyrimidine-based antibiotics resulted in higher cure rates and lower resistance development compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of pyrimidin-4-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Pyrimidin-4-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
4-(Pyridin-2-yl)pyrimidin-2-ylmethanamine hydrochloride: This compound has a pyridine ring attached to the pyrimidine core.
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride: This compound has two methyl groups attached to the pyrimidine ring.
Biological Activity
Pyrimidin-4-ylmethanamine dihydrochloride is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula CHClN and is characterized by a pyrimidine ring substituted with a methanamine group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and potential therapeutic uses .
Biological Activities
-
Anticancer Properties
- Recent studies have highlighted the potential anticancer activity of pyrimidine derivatives, including pyrimidin-4-ylmethanamine. For instance, compounds derived from pyrimidine structures have shown significant efficacy against various cancer cell lines, demonstrating IC values in the low micromolar range . Specifically, derivatives with electron-rich groups have exhibited enhanced anticancer activities compared to standard agents.
-
Antimicrobial Activity
- Pyrimidine derivatives are noted for their antimicrobial properties. Compounds similar to pyrimidin-4-ylmethanamine have been evaluated against multiple bacterial strains, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria . This suggests a promising role in developing new antimicrobial agents.
-
Inhibition of NAPE-PLD
- A notable study focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. Pyrimidin-4-ylmethanamine derivatives were identified as potent inhibitors of NAPE-PLD, with sub-micromolar potency reported . This inhibition could have implications for modulating emotional behavior and neuroprotective effects in vivo.
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidin-4-ylmethanamine is crucial for optimizing its biological activity:
Substituent | Effect on Activity | Comments |
---|---|---|
R1: Alkyl group | Increased potency | Modifications at this position enhance lipophilicity and binding affinity. |
R2: Aromatic ring | Significant impact | Aromatic substitutions improve interaction with target enzymes. |
R3: Heterocycles | Variable effects | Depending on the heterocycle used, potency can either increase or decrease significantly. |
These findings emphasize the importance of specific structural features in enhancing biological activity and guiding future drug design efforts.
Case Studies
- In Vitro Studies on Cancer Cell Lines
- NAPE-PLD Inhibition Studies
Properties
IUPAC Name |
pyrimidin-4-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWVWZYBUZELMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670737 | |
Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-08-5 | |
Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 618446-08-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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